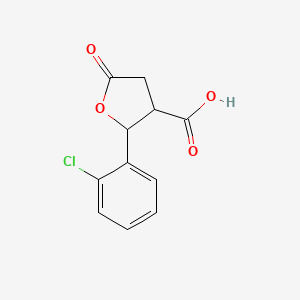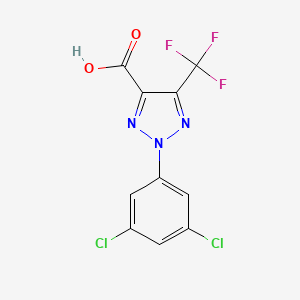
Ethyl 5-bromo-6-chloro-2-(difluoromethyl)nicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-bromo-6-chloro-2-(difluoromethyl)nicotinate is a chemical compound with the molecular formula C9H7BrClF2NO2 and a molecular weight of 314.51 g/mol . It is a derivative of nicotinic acid and contains bromine, chlorine, and difluoromethyl groups, making it a halogenated compound. This compound is primarily used in research and development due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-bromo-6-chloro-2-(difluoromethyl)nicotinate typically involves the halogenation of nicotinic acid derivativesThe reaction conditions often require the use of halogenating agents such as bromine and chlorine, along with catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5-bromo-6-chloro-2-(difluoromethyl)nicotinate undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are used under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .
Aplicaciones Científicas De Investigación
Ethyl 5-bromo-6-chloro-2-(difluoromethyl)nicotinate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Ethyl 5-bromo-6-chloro-2-(difluoromethyl)nicotinate involves its interaction with specific molecular targets. The halogen atoms and difluoromethyl group can form strong interactions with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 5-bromo-2-chlorobenzoate
- Ethyl 6-bromo-3-chloro-3’-methylbiphenyl-2-carboxylate
- Difluoromethylarenes
Uniqueness
Ethyl 5-bromo-6-chloro-2-(difluoromethyl)nicotinate is unique due to the presence of both bromine and chlorine atoms along with a difluoromethyl group. This combination of halogens and fluorine imparts distinct chemical properties, making it valuable for specific research applications .
Propiedades
Fórmula molecular |
C9H7BrClF2NO2 |
|---|---|
Peso molecular |
314.51 g/mol |
Nombre IUPAC |
ethyl 5-bromo-6-chloro-2-(difluoromethyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C9H7BrClF2NO2/c1-2-16-9(15)4-3-5(10)7(11)14-6(4)8(12)13/h3,8H,2H2,1H3 |
Clave InChI |
SVSWYVCLTUGWNX-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC(=C(N=C1C(F)F)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




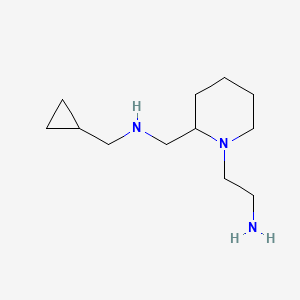
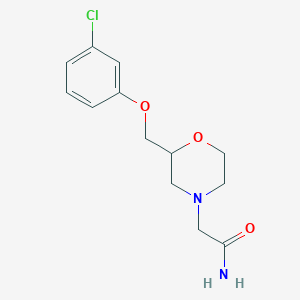
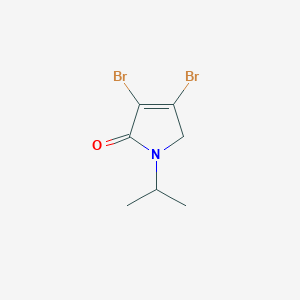
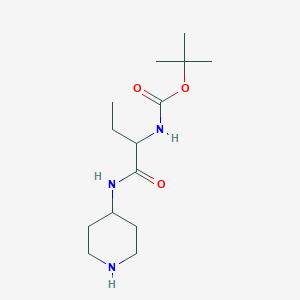
![Methyl 7-bromo-2-mercapto-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B11795123.png)




![2-Bromo-5-(4-isopropylphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B11795169.png)
